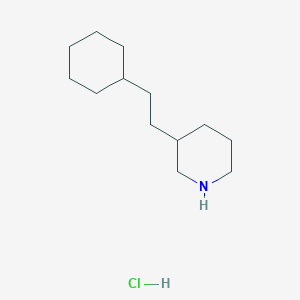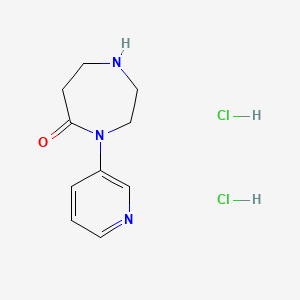amina clorhidrato CAS No. 2097965-18-7](/img/structure/B1485360.png)
[2-(3,3-Dimetilciclohexil)etil](metil)amina clorhidrato
Descripción general
Descripción
2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in drug synthesis, catalysis, and organic chemistry studies.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride typically involves the reaction of 3,3-dimethylcyclohexyl ethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted amines or other derivatives.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Dimethylcyclohexyl)ethylamine
- 2-(3,3-Dimethylcyclohexyl)ethylamine
- 2-(3,3-Dimethylcyclohexyl)ethylamine
Uniqueness
What sets 2-(3,3-Dimethylcyclohexyl)ethylamine hydrochloride apart from similar compounds is its specific reactivity and stability under various conditions. This makes it particularly useful in applications where precise control over chemical reactions is required.
Propiedades
IUPAC Name |
2-(3,3-dimethylcyclohexyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2)7-4-5-10(9-11)6-8-12-3;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWEYYYZCBZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCNC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B1485283.png)
![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)
![4-[(Pyridin-2-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485285.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485286.png)

![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)
![1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485292.png)

![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)

![2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485297.png)
![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)

